molecular formula C6H9NO4 B095216 N,N,O-Triacetylhydroxylamine CAS No. 17720-63-7

N,N,O-Triacetylhydroxylamine

Cat. No.: B095216
CAS No.: 17720-63-7
M. Wt: 159.14 g/mol
InChI Key: NGULNJDDRUSDPR-UHFFFAOYSA-N
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Description

N,N,O-Triacetylhydroxylamine is an organic compound with the molecular formula C6H9NO4. It is a colorless to light yellow clear liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its acetylated hydroxylamine structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,O-Triacetylhydroxylamine can be synthesized through the acetylation of hydroxylamine. The process typically involves the reaction of hydroxylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxylamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N,N,O-Triacetylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form hydroxylamine derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of various substituted hydroxylamine compounds.

Scientific Research Applications

N,N,O-Triacetylhydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various acetylated derivatives.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: Explored for its potential therapeutic effects, particularly in protecting against renal and hepatic toxicity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N,N,O-Triacetylhydroxylamine involves its ability to scavenge reactive oxygen species and inhibit lipid peroxidation. It reacts with peroxide radicals, thereby preventing oxidative damage to cells and tissues. This protective effect is particularly significant in preventing cisplatin-induced renal toxicity and protecting the liver from hepatotoxic agents.

Comparison with Similar Compounds

    N,N-Diacetylhydroxylamine: Similar in structure but lacks one acetyl group.

    O-Acetylhydroxylamine: Contains only one acetyl group attached to the hydroxylamine.

    Hydroxylamine: The parent compound without any acetyl groups.

Comparison: N,N,O-Triacetylhydroxylamine is unique due to its triacetylated structure, which imparts enhanced stability and reactivity compared to its mono- or diacetylated counterparts. This makes it particularly useful in applications requiring selective acetylation and protection against oxidative damage.

Properties

IUPAC Name

(diacetylamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULNJDDRUSDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336748
Record name N,N,O-Triacetylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17720-63-7
Record name N-Acetyl-N-(acetyloxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17720-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,O-Triacetylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,O-Triacetylhydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N,N,O-Triacetylhydroxylamine interact with biological targets according to computational studies?

A2: Molecular docking studies were conducted to investigate the potential interactions of this compound with relevant biological targets []. The study revealed that this compound exhibited a binding energy of -5.27 ΔG(Kcal/mol) with its target []. While this computational finding provides some insight into potential interactions, further experimental validation is necessary to confirm these interactions and elucidate the underlying mechanisms of action in a biological context.

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